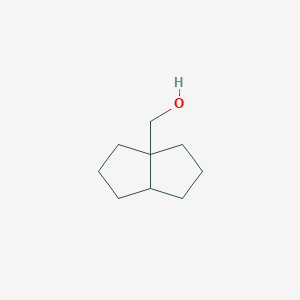
4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)cyclopentane-1,2-diol is a compound that consists of a cyclopentane ring with a trifluoromethyl group attached to the fourth carbon and hydroxyl groups attached to the first and second carbons. The mixture of diastereomers refers to the presence of different stereoisomers that are not mirror images of each other.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-(trifluoromethyl)cyclopentane-1,2-diol typically begins with cyclopentane derivatives.
Reaction Steps:
Conditions: These reactions are often carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the formation of the desired diastereomers.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods to produce larger quantities of the compound.
Purification: The mixture of diastereomers is separated and purified using techniques such as chromatography to obtain the desired isomers in high purity.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert functional groups.
Substitution: Substitution reactions can occur at the hydroxyl or trifluoromethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) and trifluoromethylating agents are employed.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(trifluoromethyl)cyclopentane-1,2-diol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
4-(Trifluoromethyl)cyclohexane-1,2-diol: Similar structure but with a cyclohexane ring instead of cyclopentane.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Similar trifluoromethyl group but with a carboxylic acid functional group.
Uniqueness: The presence of the cyclopentane ring and the specific positioning of the hydroxyl groups make 4-(trifluoromethyl)cyclopentane-1,2-diol unique compared to other similar compounds. Its diastereomeric mixture adds complexity to its behavior and applications.
Properties
IUPAC Name |
4-(trifluoromethyl)cyclopentane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)3-1-4(10)5(11)2-3/h3-5,10-11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVYPVBMGDUHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate](/img/structure/B6601348.png)

![[1-(bromomethyl)cyclopropyl]methanol](/img/structure/B6601358.png)


![2-{3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B6601383.png)




![methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B6601439.png)


